![molecular formula C20H14Br2N2O B14241209 1,10-Phenanthrolinium, 1-[2-(4-bromophenyl)-2-oxoethyl]-, bromide CAS No. 468084-09-5](/img/structure/B14241209.png)
1,10-Phenanthrolinium, 1-[2-(4-bromophenyl)-2-oxoethyl]-, bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,10-Phenanthrolinium, 1-[2-(4-bromophenyl)-2-oxoethyl]-, bromide is a chemical compound that belongs to the class of phenanthrolinium salts It is characterized by the presence of a bromophenyl group attached to an oxoethyl chain, which is further connected to the phenanthrolinium core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method includes the reaction of 1,10-phenanthroline with hydrobromic acid in methanol, followed by the addition of hydrogen peroxide to achieve bromination . The resulting brominated product is then reacted with 4-bromobenzaldehyde under appropriate conditions to introduce the oxoethyl group .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up and efficiency. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production rates and ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions
1,10-Phenanthrolinium, 1-[2-(4-bromophenyl)-2-oxoethyl]-, bromide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromide ion in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peroxomonosulfate ions, acidic aqueous solutions.
Reduction: Sodium borohydride, lithium aluminum hydride, methanol, or ethanol as solvents.
Substitution: Nucleophiles such as thiols, amines, or alkoxides in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Formation of phenanthroline N-oxides.
Reduction: Formation of reduced phenanthroline derivatives.
Substitution: Formation of substituted phenanthroline derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
1,10-Phenanthrolinium, 1-[2-(4-bromophenyl)-2-oxoethyl]-, bromide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metal ions. These complexes are studied for their catalytic and photophysical properties.
Wirkmechanismus
The mechanism of action of 1,10-phenanthrolinium, 1-[2-(4-bromophenyl)-2-oxoethyl]-, bromide involves its interaction with molecular targets such as metal ions and biological macromolecules. The phenanthroline core can chelate metal ions, forming stable complexes that can modulate the activity of metalloenzymes . Additionally, the bromophenyl and oxoethyl groups may enhance the compound’s binding affinity and specificity towards certain biological targets, influencing various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,10-Phenanthroline: A parent compound with similar coordination properties but lacking the bromophenyl and oxoethyl groups.
2,2’-Bipyridine: Another ligand used in coordination chemistry with similar chelating properties.
Phenanthrene: A hydrocarbon with a similar polyaromatic structure but without nitrogen atoms.
Uniqueness
1,10-Phenanthrolinium, 1-[2-(4-bromophenyl)-2-oxoethyl]-, bromide is unique due to the presence of the bromophenyl and oxoethyl groups, which confer additional chemical reactivity and potential biological activity compared to its parent compound, 1,10-phenanthroline . These structural modifications enhance its versatility in various applications, making it a valuable compound for research and industrial purposes.
Eigenschaften
CAS-Nummer |
468084-09-5 |
|---|---|
Molekularformel |
C20H14Br2N2O |
Molekulargewicht |
458.1 g/mol |
IUPAC-Name |
1-(4-bromophenyl)-2-(1,10-phenanthrolin-1-ium-1-yl)ethanone;bromide |
InChI |
InChI=1S/C20H14BrN2O.BrH/c21-17-9-7-14(8-10-17)18(24)13-23-12-2-4-16-6-5-15-3-1-11-22-19(15)20(16)23;/h1-12H,13H2;1H/q+1;/p-1 |
InChI-Schlüssel |
VYHQUSYQFAERBQ-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC2=C(C3=C(C=CC=[N+]3CC(=O)C4=CC=C(C=C4)Br)C=C2)N=C1.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



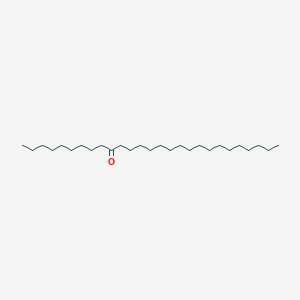
![L-Serine, O-[(1,1-dimethylethyl)diphenylsilyl]-N-(6-methyl-1-oxoheptyl)-](/img/structure/B14241133.png)
![(4Z)-5-methyl-4-[2-(3-nitrophenyl)hydrazinylidene]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14241139.png)
![Benzene, [(6-bromo-1-cyclohexen-1-yl)sulfonyl]-](/img/structure/B14241143.png)
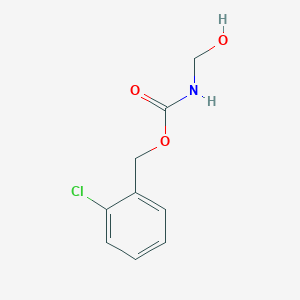
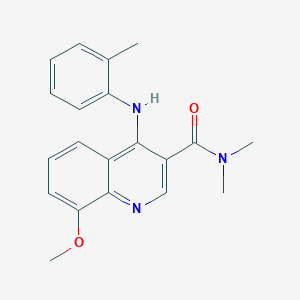
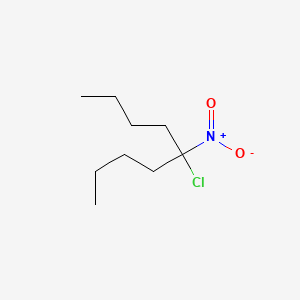
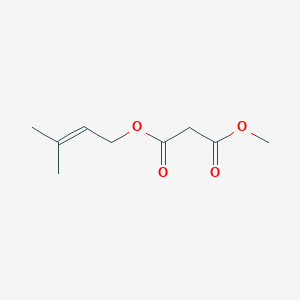
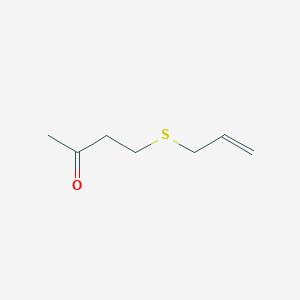


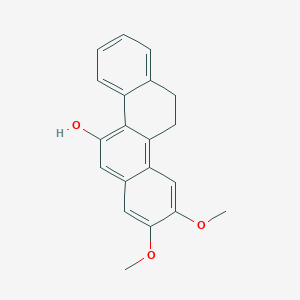
![8-{3-[4-(3-Ethyloxiran-2-YL)but-2-EN-1-YL]oxiran-2-YL}octanoic acid](/img/structure/B14241202.png)
